REACTION_CXSMILES
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Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=1.C(O)(=O)C(C)(C)C.C(=O)([O-])[O-].[K+].[K+].[S:22]1[CH:26]=[CH:25][N:24]=[CH:23]1>CN(C)C(=O)C.O.C(OCC)(=O)C.C(OCC)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([C:26]2[S:22][CH:23]=[N:24][CH:25]=2)[N:3]=1 |f:2.3.4,^1:48,50,69,88|
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Name
|
|
Quantity
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11.13 g
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Type
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reactant
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Smiles
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BrC1=NC(=CC=C1)Br
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Name
|
|
Quantity
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0.545 mL
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Type
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reactant
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Smiles
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C(C(C)(C)C)(=O)O
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Name
|
|
Quantity
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6.49 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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45 mL
|
Type
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solvent
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Smiles
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CN(C(C)=O)C
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Name
|
|
Quantity
|
1.681 mL
|
Type
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reactant
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Smiles
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S1C=NC=C1
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Name
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|
Quantity
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1.086 g
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Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
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Quantity
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50 mL
|
Type
|
solvent
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Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
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C(C)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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115 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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was deoxygenated
|
Type
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CUSTOM
|
Details
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by bubbling argon through it for 20 minutes
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Duration
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20 min
|
Type
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CUSTOM
|
Details
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the flask was sealed
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature
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Type
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CUSTOM
|
Details
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The layers were separated
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Type
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WASH
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Details
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the organic layer was washed with water (2×50 mL), saturated aqueous sodium bicarbonate solution (25 mL), and brine (50 mL) The organic layer
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Type
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DRY_WITH_MATERIAL
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Details
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was dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
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concentrated under reduced pressure
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Type
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CUSTOM
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Details
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The residue was purified by chromatography on silica gel (10-60% ethyl acetate/hexanes)
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Name
|
|
Type
|
product
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Smiles
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BrC1=NC(=CC=C1)C1=CN=CS1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |